molecular formula C21H18ClN3O B11951050 3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile CAS No. 853349-51-6

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile

Cat. No.: B11951050
CAS No.: 853349-51-6
M. Wt: 363.8 g/mol
InChI Key: NXAOQBSUASOSSN-AQTBWJFISA-N
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Description

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazine ring, a chlorobenzylidene group, and a propanenitrile moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile typically involves the condensation of 4-chlorobenzaldehyde with 3-(p-tolyl)-6-oxo-5,6-dihydropyridazine-1(4H)-propanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzylidene)-1,3-di-p-tolyl-pyrimidine-2,4,6-trione
  • 5-p-tolyl-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)-hydrazide

Uniqueness

3-(5-(4-Chlorobenzylidene)-6-oxo-3-(p-tolyl)-5,6-dihydropyridazin-1(4H)-yl)propanenitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

853349-51-6

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methylphenyl)-6-oxo-4H-pyridazin-1-yl]propanenitrile

InChI

InChI=1S/C21H18ClN3O/c1-15-3-7-17(8-4-15)20-14-18(13-16-5-9-19(22)10-6-16)21(26)25(24-20)12-2-11-23/h3-10,13H,2,12,14H2,1H3/b18-13-

InChI Key

NXAOQBSUASOSSN-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)/C(=C\C3=CC=C(C=C3)Cl)/C2)CCC#N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=CC3=CC=C(C=C3)Cl)C2)CCC#N

Origin of Product

United States

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